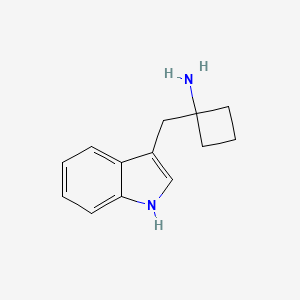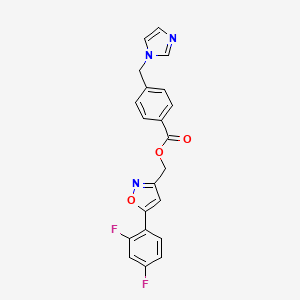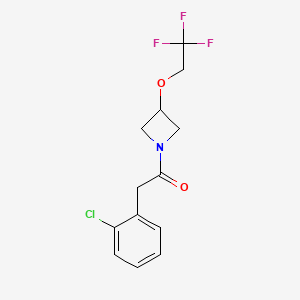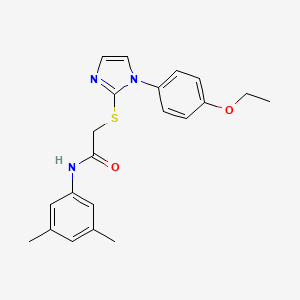
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as ATPCA, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its ability to inhibit various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In inflammation research, this compound inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines and chemokines. In neurological disorder research, this compound inhibits the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis and inhibits cell proliferation, leading to the inhibition of tumor growth. It also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, this compound reduces the production of inflammatory cytokines and chemokines, leading to the reduction of inflammation. In neurological disorder research, this compound improves cognitive function and reduces neuroinflammation, leading to the improvement of neurological symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. In cancer research, further studies are needed to determine the optimal dose and schedule of this compound in combination with chemotherapy drugs. In inflammation research, further studies are needed to determine the efficacy of this compound in animal models of inflammatory diseases. In neurological disorder research, further studies are needed to determine the efficacy of this compound in animal models of neurodegenerative diseases. Additionally, further studies are needed to improve the bioavailability of this compound and to develop analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction of 2-aminobenzylamine with 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has shown promising results in various scientific research applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to them. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)9-6(10(18)19)5-17(16-9)8-4-2-1-3-7(8)15/h1-5H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMDIMXPNHVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)



![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)


![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)